molecular formula C7H6ClFO2S B1333606 2-Fluoro-4-methylbenzenesulfonyl chloride CAS No. 518070-29-6

2-Fluoro-4-methylbenzenesulfonyl chloride

Cat. No.: B1333606
CAS No.: 518070-29-6
M. Wt: 208.64 g/mol
InChI Key: SDBFDPOFXLVGQF-UHFFFAOYSA-N
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Description

2-Fluoro-4-methylbenzenesulfonyl chloride: is an organic compound with the molecular formula C7H6ClFO2S . It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a fluorine atom at the second position and a methyl group at the fourth position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methylbenzenesulfonyl chloride typically involves the sulfonylation of 2-fluoro-4-methylbenzene. One common method is the reaction of 2-fluoro-4-methylbenzene with chlorosulfonic acid, which introduces the sulfonyl chloride group. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize the reaction conditions and improve yield. The process typically includes steps for purification and isolation of the final product to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide.

    Oxidation Reactions: It can be oxidized to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products:

    Sulfonamides: Formed from nucleophilic substitution with amines.

    Sulfonic Acids: Resulting from oxidation reactions.

Scientific Research Applications

2-Fluoro-4-methylbenzenesulfonyl chloride has several applications in scientific research:

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methylbenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce the sulfonyl group into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

  • 4-Fluoro-2-methylbenzenesulfonyl chloride
  • 2-Fluorobenzenesulfonyl chloride
  • 4-Methylbenzenesulfonyl chloride

Comparison: 2-Fluoro-4-methylbenzenesulfonyl chloride is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. This combination of substituents can influence the compound’s reactivity and properties compared to similar compounds. For example, the presence of the fluorine atom can increase the compound’s electrophilicity, making it more reactive in certain substitution reactions. Additionally, the methyl group can affect the compound’s steric properties and influence its interactions with other molecules.

Properties

IUPAC Name

2-fluoro-4-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2S/c1-5-2-3-7(6(9)4-5)12(8,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBFDPOFXLVGQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380967
Record name 2-Fluoro-4-methylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518070-29-6
Record name 2-Fluoro-4-methylbenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518070-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-methylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-methylbenzenesulphonyl chloride
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